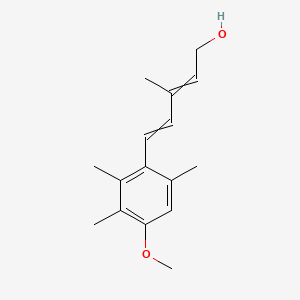

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as 4-Methoxy-2,3,6-trimethylphenol , is a chemical with the molecular formula C10H14O2 . It has a molecular weight of 166.217 Da .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-l-triphenyl-phosphoniumbromide with 3-formyl-crotonic acid butyl ester in the presence of a mild inorganic base . Sodium carbonate was added to the mixture followed by gradual addition of 3-formyl crotonic acid butyl ester at room temperature .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H14O2/c1-6-7(2)9(11)5-10(12-4)8(6)3/h5,11H,1-4H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 166.217 Da and a molecular formula of C10H14O2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Researchers have synthesized various unsymmetrical mono-carbonyl curcuminoids, closely related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol, using spectroscopic techniques and quantum chemical insights. These studies contribute to understanding the geometric parameters, nonlinear optical properties, natural bond orbitals, and frontier molecular orbitals of these compounds (Khalid et al., 2020).

Regio-Controlled Synthesis

- Regio-controlled synthesis techniques have been developed for related compounds, involving reactions with β-dicarbonyl compounds and titanium tetrachloride. This approach is significant for the controlled synthesis of substituted phenols and methyl salicylates, relevant to the broader chemical family of this compound (Chan & Brownbridge, 1981).

Stereocontrolled Synthesis

- Stereocontrolled synthesis methods have been explored for the production of analogs of this compound. These methods focus on retaining the configuration of C=C bonds in conjugated aryl diene systems, which is crucial for maintaining specific chemical properties (Grigorieva et al., 2010).

Antioxidant Properties and Corrosion Inhibition

- Derivatives of similar compounds have been investigated for their antioxidant properties and potential as corrosion inhibitors. These studies have revealed that methoxylated analogs demonstrate notable antioxidant activity and suggest the potential for these compounds in corrosion protection applications (Momin et al., 2016).

Nonlinear Optical Parameters

- Bis-chalcone derivatives, closely related to the compound , have been synthesized and examined for their nonlinear optical properties. This research provides insights into the potential applications of these compounds in optical limiting materials, influenced by two-photon absorption phenomena (Shettigar et al., 2006).

Anti-Inflammatory Components

- Studies have identified compounds similar to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol with potent anti-inflammatory properties. These findings underscore the potential medicinal applications of these compounds in treating inflammation-related conditions (Chen et al., 2013).

Eigenschaften

IUPAC Name |

5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAESCFRMRPPDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C=CC(=CCO)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695745 |

Source

|

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

CAS RN |

167637-42-5 |

Source

|

| Record name | 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)

![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)

![1-[({2-[4-(Dimethylamino)-3,5-dinitrophenyl]ethyl}amino)oxy]-1-methyl-1lambda~6~-disulfen-1-one](/img/structure/B563678.png)